a-Tosyl-(4-methoxybenzyl) isocyanide

Descripción general

Descripción

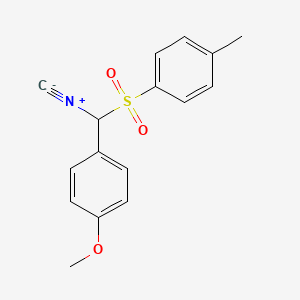

α-Tosyl-(4-methoxybenzyl) isocyanide is a specialized isocyanide derivative widely employed in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing nitrogen-containing heterocycles. Its structure features a tosyl (p-toluenesulfonyl) group, a 4-methoxybenzyl substituent, and a reactive isocyanide functional group. Key properties include:

- Molecular Formula: C₁₆H₁₅NO₃S

- Molecular Weight: 313.36 g/mol

- CAS Numbers: 263389-54-4 (primary), 502496-29-9

- Storage: Sealed, dry conditions at 2–8°C .

This compound is valued for its electron-rich 4-methoxybenzyl group, which enhances stability and modulates reactivity in MCRs. It is commercially available from suppliers like SynChem, Inc. (Product Code: SC-05306) and Key Group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(4-methoxybenzyl) isocyanide typically involves the dehydration of formamides. One common method employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions, which is more environmentally friendly .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: a-Tosyl-(4-methoxybenzyl) isocyanide undergoes various types of reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Multicomponent Reactions: It is a key reagent in multicomponent reactions such as the Ugi reaction.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Ugi reaction, the product is typically a peptide-like compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₅NO₃S

- Molecular Weight : 301.36 g/mol

- CAS Number : 263389-54-4

The compound features a tosyl group, a methoxybenzyl group, and an isocyanide functional group, which contribute to its unique reactivity and properties.

Synthesis of a-Tosyl-(4-methoxybenzyl) isocyanide

The synthesis typically involves the reaction of an isocyanide with tosyl chloride in the presence of a base. Common methods include:

- Dehydration of Formamides : Utilizing phosphorus oxychloride with a tertiary nitrogen base like triethylamine.

- Acylation Reactions : Introducing the tosyl group into the molecule through acylation techniques.

These methods allow for efficient synthesis with varying yields and complexities, which are critical for its application in research.

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of complex organic molecules and heterocycles. It is particularly useful in:

- Multicomponent Reactions : Such as the Ugi reaction, where it can lead to the formation of peptide-like compounds.

- Nucleophilic Substitution Reactions : The isocyanide group participates in forming new carbon-nitrogen or carbon-oxygen bonds.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics that may enhance biological activity. Notably:

- Anticancer Activity : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound could exhibit similar effects based on its structure.

Research indicates that compounds containing isocyanide functionalities may exhibit diverse biological activities. The presence of both the methoxy and tosyl groups may enhance reactivity and biological interactions, making this compound a candidate for further investigation in therapeutic areas.

Table 1: Summary of Biological Activities of Isocyanides

In Vitro Studies

Research on structurally related compounds has demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds binding to the colchicine-binding site on tubulin can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar mechanisms due to its structural characteristics.

Multicomponent Reactions

The Ugi four-component reaction has been effectively utilized to synthesize various bioactive compounds involving isocyanides. These reactions highlight the versatility of isocyanides in generating complex molecules with therapeutic potential.

Mecanismo De Acción

The mechanism of action of a-Tosyl-(4-methoxybenzyl) isocyanide involves its unique reactivity due to the isocyanide functional group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Differences in Reactivity

- Electron-Donating Groups (e.g., 4-OCH₃) :

The 4-methoxy group stabilizes intermediates via resonance, favoring reactions requiring prolonged stability, such as sequential MCRs . - Electron-Withdrawing Groups (e.g., 4-Cl, 4-NO₂): These groups increase electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols) but reducing shelf life .

- Fluorinated Derivatives (e.g., 4-F, 4-CF₃) :

Fluorine atoms improve metabolic stability and bioavailability, making these analogs valuable in medicinal chemistry .

Commercial Availability and Pricing

Actividad Biológica

a-Tosyl-(4-methoxybenzyl) isocyanide, with the chemical formula C₁₆H₁₅NO₃S and CAS number 263389-54-4, is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features an isocyanide functional group attached to a benzyl moiety, which is further substituted with a tosyl group and a methoxy group. This structural configuration suggests promising biological activity, particularly in drug development and synthetic organic chemistry.

- Molecular Weight: 301.36 g/mol

- Molecular Formula: C₁₆H₁₅NO₃S

- CAS Number: 263389-54-4

The presence of the methoxy group and the tosyl group may enhance its reactivity and biological interactions, making it a candidate for further investigation in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of an isocyanide with tosyl chloride in the presence of a base. This method falls under acylation reactions, where the tosyl group is introduced into the molecule. Several synthetic routes have been reported, emphasizing efficiency and yield variations.

Biological Activity

Research indicates that compounds containing isocyanide functionalities exhibit diverse biological activities, including anticancer properties. The biological activity of this compound can be inferred from studies on structurally related compounds.

Anticancer Activity

Isocyanides have been shown to interact with tubulin, thereby influencing microtubule dynamics. For instance, certain derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities of Isocyanides

Case Studies

- In Vitro Studies : Research on similar compounds has shown significant cytotoxicity against various cancer cell lines. For example, compounds that bind to the colchicine-binding site on tubulin have been reported to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar mechanisms due to its structural characteristics .

- Multicomponent Reactions : The Ugi four-component reaction has been utilized to synthesize various bioactive compounds involving isocyanides. These reactions highlight the versatility of isocyanides in generating complex molecules with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing a-Tosyl-(4-methoxybenzyl) isocyanide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process. A common approach involves the reaction of 4-methoxybenzylamine with tosyl chloride to form the tosyl-protected intermediate, followed by dehydration to introduce the isocyanide group. Optimization can be achieved by controlling reaction temperature (e.g., 0–5°C during tosylation) and stoichiometric ratios (e.g., 1.2 equivalents of tosyl chloride to ensure complete conversion). Solvent choice (e.g., dichloromethane for tosylation) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : NMR (CDCl) identifies methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.8 ppm). NMR confirms the isocyanide carbon (δ 110–120 ppm) .

- IR : A sharp peak near 2120 cm confirms the isocyanide (-NC) group .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHNOS: 310.0872) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) observed during the synthesis of this compound?

- Methodology : Contradictions often arise from impurities or solvent effects. For example, residual DMF from reactions can cause peak splitting in NMR. Solutions include:

- Repurification : Use preparative HPLC or repeated column chromatography.

- Deuterated Solvent Screening : Test NMR in DMSO-d vs. CDCl to assess solvent-induced shifts.

- 2D NMR : Employ HSQC or COSY to resolve overlapping signals .

Q. What reaction mechanisms explain the participation of this compound in multicomponent reactions (MCRs)?

- Methodology : The isocyanide acts as a nucleophile in Ugi or Passerini reactions. For example, in Ugi-4CR:

Imine Formation : Aldehyde and amine condense to form an imine.

Isocyanide Attack : The isocyanide attacks the protonated imine, forming a nitrilium intermediate.

Cyclization : Acyl transfer yields the final tetrazole or peptoid product. Computational studies (DFT) can map transition states .

Q. How does steric hindrance from the tosyl group influence the reactivity of this compound in catalytic cycles?

- Methodology : The bulky tosyl group reduces reactivity in sterically crowded environments. To assess this:

- Kinetic Studies : Compare reaction rates with/without tosyl via UV-Vis monitoring.

- X-ray Crystallography : Analyze crystal structures to measure bond angles and steric bulk .

Q. What strategies mitigate instability issues (e.g., decomposition under acidic/basic conditions) during the storage of this compound?

- Methodology :

- Stabilizers : Add 1–2% triethylamine to neutralize trace acids in storage vials.

- Low-Temperature Storage : Keep at –20°C under argon to prevent oxidation.

- Stability Assays : Use accelerated aging studies (40°C/75% RH) with LC-MS to track degradation .

Q. Methodological Frameworks for Research Design

Q. How can factorial design optimize the synthesis and application of this compound in combinatorial libraries?

- Methodology : Apply a 2 factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (25°C vs. 60°C), solvent (THF vs. DCM).

- Response Variables : Yield, purity.

- Analysis : Use ANOVA to identify significant factors and interactions .

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

- Methodology :

Propiedades

IUPAC Name |

1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRGVGFTZWYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182126 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-54-4 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.